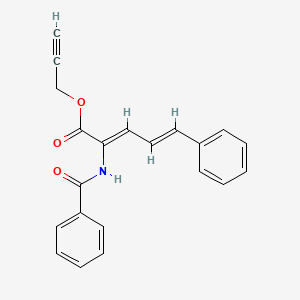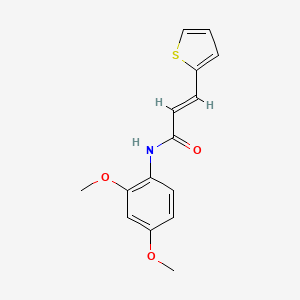![molecular formula C22H20N4O3 B4986837 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MMBTA, and it has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of MMBTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis (programmed cell death) in cancer cells. MMBTA has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MMBTA has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, MMBTA has been found to induce apoptosis and inhibit cell proliferation. In neurons, MMBTA has been found to have neuroprotective effects and to enhance synaptic plasticity. MMBTA has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its overall therapeutic potential.
实验室实验的优点和局限性
MMBTA has several advantages as a tool for scientific research. It is a relatively stable compound that can be easily synthesized in the laboratory. MMBTA is also highly selective, meaning that it can target specific enzymes or cells without affecting healthy cells. However, there are also some limitations to the use of MMBTA in lab experiments. For example, the synthesis of MMBTA is a complex process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of MMBTA is not fully understood, which can make it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on MMBTA. Some of the most promising areas of research include:
1. Cancer Treatment: Further research is needed to fully understand the anti-cancer properties of MMBTA and to develop new therapies based on this compound.
2. Neurodegenerative Diseases: MMBTA has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms involved and to develop effective therapies.
3. Photodynamic Therapy: MMBTA has shown promise as a photosensitizer in photodynamic therapy. Further research is needed to optimize the use of MMBTA in this context and to develop new therapies based on this compound.
In conclusion, MMBTA is a valuable tool for scientific research with a range of interesting properties and potential applications. Further research is needed to fully understand the mechanisms involved and to develop effective therapies based on this compound.
合成方法
The synthesis of MMBTA is a complex process that involves several steps. The first step involves the reaction of 4-methoxyphenol and 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 2-(4-methoxyphenoxy)acetic acid to form MMBTA. The synthesis of MMBTA requires careful control of reaction conditions and the use of specialized equipment to ensure purity and yield.
科学研究应用
MMBTA has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields. Some of the most promising areas of research include:
1. Cancer Research: MMBTA has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroscience Research: MMBTA has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
3. Photodynamic Therapy: MMBTA has been found to be an effective photosensitizer and has been studied for its potential use in photodynamic therapy.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-3-6-17(7-4-15)26-24-20-12-5-16(13-21(20)25-26)23-22(27)14-29-19-10-8-18(28-2)9-11-19/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOMWBRXOVZONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)

methanone](/img/structure/B4986807.png)

![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)